molecular formula C12H23ClN2O2 B2925390 Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride CAS No. 1820575-47-0

Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride

Cat. No.: B2925390
CAS No.: 1820575-47-0
M. Wt: 262.78
InChI Key: NLBLXZTXBHYFCH-IYPAPVHQSA-N
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Description

Tert-butyl (1S,5S)-3,6-diazabicyclo[322]nonane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by subsequent functionalization steps . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of diaza groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLXZTXBHYFCH-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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